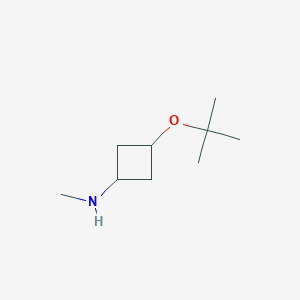

3-(tert-butoxy)-N-methylcyclobutan-1-amine

Description

3-(tert-butoxy)-N-methylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and an N-methylamine group

Properties

IUPAC Name |

N-methyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)11-8-5-7(6-8)10-4/h7-8,10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFDOQCDIJYPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxy)-N-methylcyclobutan-1-amine typically involves the reaction of cyclobutanone with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxycyclobutane intermediate. This intermediate is then subjected to reductive amination with methylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, which can be adapted for the production of 3-(tert-butoxy)-N-methylcyclobutan-1-amine .

Chemical Reactions Analysis

Types of Reactions

3-(tert-butoxy)-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Reduction: The cyclobutane ring can be reduced under specific conditions.

Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the cyclobutane ring.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group yields tert-butyl hydroperoxide, while reduction of the cyclobutane ring can produce cyclobutane derivatives with varying degrees of saturation.

Scientific Research Applications

3-(tert-butoxy)-N-methylcyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s binding affinity and selectivity. The N-methylamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Potassium tert-butoxide (KOtBu): A strong base used in organic synthesis.

tert-Butyl alcohol: A common solvent and reagent in organic chemistry.

Cyclobutanone: A precursor in the synthesis of cyclobutane derivatives.

Uniqueness

3-(tert-butoxy)-N-methylcyclobutan-1-amine is unique due to the combination of a cyclobutane ring with both a tert-butoxy group and an N-methylamine group. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

Biological Activity

3-(tert-butoxy)-N-methylcyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(tert-butoxy)-N-methylcyclobutan-1-amine features a cyclobutane ring substituted with a tert-butoxy group and a methylamine moiety. This unique structure may influence its pharmacological properties, particularly its interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 171.27 g/mol |

| Functional Groups | Tert-butoxy, amine |

| Solubility | Soluble in organic solvents |

The mechanism of action for 3-(tert-butoxy)-N-methylcyclobutan-1-amine involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways, although detailed investigations are necessary to elucidate these mechanisms fully. The compound's ability to form hydrogen bonds due to its functional groups likely contributes to its biological activity.

Enzyme Interactions

Research indicates that 3-(tert-butoxy)-N-methylcyclobutan-1-amine may interact with various enzymes, potentially influencing metabolic pathways. For example, compounds with similar structures have been shown to affect enzyme activity related to the insulin signaling pathway, which could have implications for diabetes treatment .

Receptor Binding

The compound may also exhibit affinity for specific receptors. Studies on related compounds suggest that modifications in the cyclobutane structure can significantly alter receptor interactions, impacting their therapeutic potential .

Case Studies and Research Findings

- Insulin Receptor Modulation : A study explored the effects of related cyclobutane derivatives on the insulin receptor (IR), highlighting their potential as agonists or antagonists. These findings suggest that 3-(tert-butoxy)-N-methylcyclobutan-1-amine could similarly modulate IR activity, making it a candidate for further investigation in metabolic disorders .

- Anticancer Potential : Another line of research has examined the anticancer properties of structurally similar compounds. Evidence indicates that these compounds can inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth and survival .

- Neuroprotective Effects : Preliminary studies on analogs have shown neuroprotective effects in models of neurodegenerative diseases, suggesting that 3-(tert-butoxy)-N-methylcyclobutan-1-amine may also possess similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.